1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbonitrile
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Overview
Description
“1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbonitrile” is a chemical compound with the molecular formula C13H8N4S . It has a molecular weight of 252.30 g/mol . The compound is also known by other names such as “1-(4-thiophen-2-ylpyrimidin-2-yl)pyrrole-2-carbonitrile” and "1-[4-(thiophen-2-yl)pyrimidin-2-yl]-1H-pyrrole-2-carbonitrile" .
Molecular Structure Analysis
The compound has a complex structure with an alternation of electron acceptor and donor groups . The InChI string for the compound is “InChI=1S/C13H8N4S/c14-9-10-3-1-7-17(10)13-15-6-5-11(16-13)12-4-2-8-18-12/h1-8H” and the InChIKey is "KCSQDLWGFXTURN-UHFFFAOYSA-N" . The Canonical SMILES for the compound is "C1=CN(C(=C1)C#N)C2=NC=CC(=N2)C3=CC=CS3" .
Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 82.7 Ų and a complexity of 339 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 252.04696745 g/mol .
Scientific Research Applications
Synthesis of Heterocyclic Compounds :
- Vega and Gil (1991) explored the synthesis of 5,6-dihydro-4H-pyrrolo[1,2-a]thieno[2,3-f][1,4]diazepines using a compound formed by the condensation of 3-aminothiophene-2-carbonitrile with 2,5-dimethoxytetrahydrofuran (Vega & Gil, 1991).
- Abdelriheem, Ahmad, and Abdelhamid (2015) synthesized various thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives, indicating the versatility of these compounds in creating complex chemical structures (Abdelriheem et al., 2015).
Development of Novel Dyes and Chromophores :
- Ho and Yao (2013) conducted research on the synthesis and properties of novel heterocyclic chalcone dyes containing a thieno[2,3-d]pyrimidine-based chromophore, which were applied to polyester fibers to create various hues (Ho & Yao, 2013).
Antimicrobial Applications :
- Sureja and Vadalia (2016) developed novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives from 2-amino-4,5-substitutedthiophene-3-carbonitrile, which exhibited weak to moderate antimicrobial activity (Sureja & Vadalia, 2016).
- Al-Omran, El-Khair, and Mohareb (2002) synthesized derivatives incorporating 2-aminothiophene-3-carbonitrile and tested them for antimicrobial and antifungal activities, demonstrating the compound's potential in creating biologically active substances (Al-Omran et al., 2002).
Mechanism of Action
Target of action
Compounds containing a thiazole ring, like “1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbonitrile”, have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of action
The mode of action of these compounds often involves interaction with various enzymes and receptors in the body. For example, some thiazole derivatives have been found to inhibit certain enzymes, leading to their therapeutic effects .
Biochemical pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, depending on their specific structures and targets .
Result of action
Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level, depending on their specific structures and targets .
Properties
IUPAC Name |
1-(4-thiophen-2-ylpyrimidin-2-yl)pyrrole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4S/c14-9-10-3-1-7-17(10)13-15-6-5-11(16-13)12-4-2-8-18-12/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSQDLWGFXTURN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C#N)C2=NC=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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